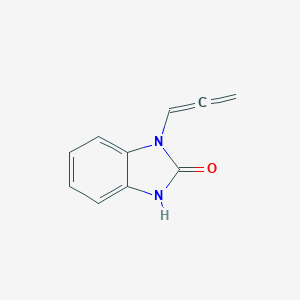
3-Propa-1,2-dienyl-1H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propa-1,2-dienyl-1H-benzimidazol-2-one, also known as PDBO, is a synthetic organic compound that has been studied for its potential applications in scientific research. PDBO has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress. In immunology, 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to modulate the immune response by inhibiting the activation of T cells.
Wirkmechanismus
The mechanism of action of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor involved in the regulation of immune responses.
Biochemische Und Physiologische Effekte
3-Propa-1,2-dienyl-1H-benzimidazol-2-one has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor alpha. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has also been shown to scavenge free radicals and protect cells from oxidative stress. In terms of anticancer properties, 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Propa-1,2-dienyl-1H-benzimidazol-2-one in lab experiments is its versatility. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to have various biochemical and physiological effects, making it a useful compound for studying different biological systems. Another advantage is its stability, as 3-Propa-1,2-dienyl-1H-benzimidazol-2-one is a relatively stable compound that can be stored for long periods of time. However, one limitation of using 3-Propa-1,2-dienyl-1H-benzimidazol-2-one is its potential toxicity, as high doses of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one have been shown to be toxic to cells.
Zukünftige Richtungen
There are several future directions for the study of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one. One direction is the development of more specific inhibitors of protein kinase C, as 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to have off-target effects. Another direction is the investigation of the potential use of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, the development of more efficient synthesis methods for 3-Propa-1,2-dienyl-1H-benzimidazol-2-one could facilitate its use in larger-scale experiments.
Synthesemethoden
3-Propa-1,2-dienyl-1H-benzimidazol-2-one can be synthesized through a multi-step reaction starting from 2-aminobenzimidazole. The first step involves the reaction of 2-aminobenzimidazole with propargyl bromide to form 2-propargylbenzimidazole. This intermediate is then reacted with acetic anhydride to form 3-acetyl-2-propargylbenzimidazole. Finally, the acetyl group is removed through a basic hydrolysis reaction to yield 3-Propa-1,2-dienyl-1H-benzimidazol-2-one.
Eigenschaften
CAS-Nummer |
117953-85-2 |
|---|---|
Produktname |
3-Propa-1,2-dienyl-1H-benzimidazol-2-one |
Molekularformel |
C10H8N2O |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
(1Z)-1-prop-2-enylidenebenzimidazol-1-ium-2-olate |
InChI |
InChI=1S/C10H8N2O/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h2-7H,1H2/b12-7- |
InChI-Schlüssel |
DDNKPSNNRBFUNZ-UHFFFAOYSA-N |
Isomerische SMILES |
C=C=CN1C2=CC=CC=C2NC1=O |
SMILES |
C=CC=[N+]1C2=CC=CC=C2N=C1[O-] |
Kanonische SMILES |
C=C=CN1C2=CC=CC=C2NC1=O |
Synonyme |
2H-Benzimidazol-2-one,1,3-dihydro-1-(1,2-propadienyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



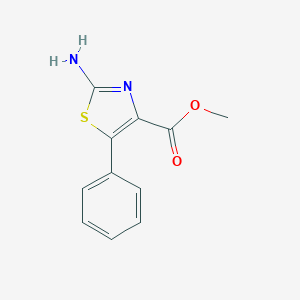
![5-[[(2S)-4-methyl-1-[[(2S)-2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B38077.png)
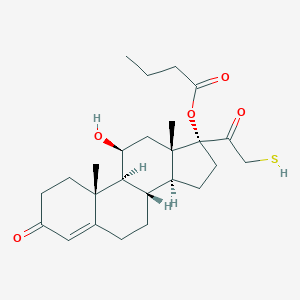
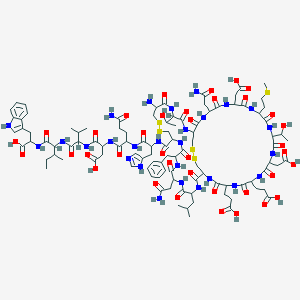
![2-[[2-[Carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B38083.png)
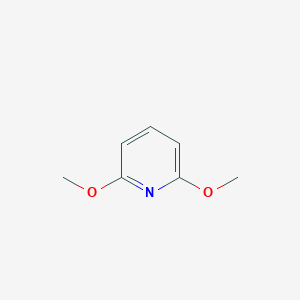
![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
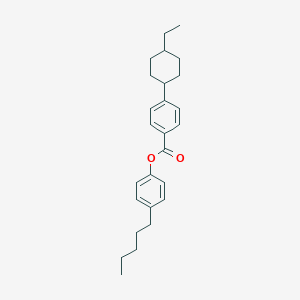
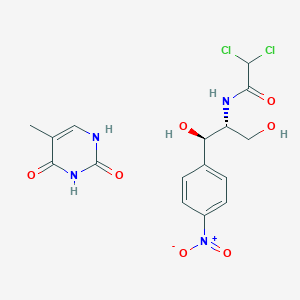
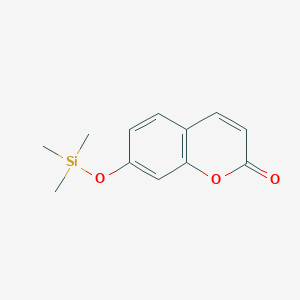
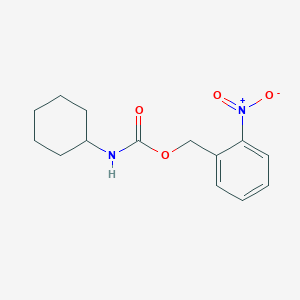
![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)
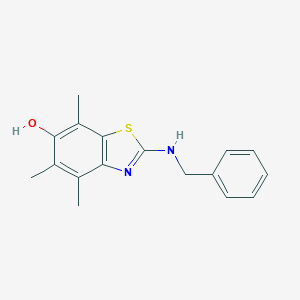
![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid](/img/structure/B38106.png)